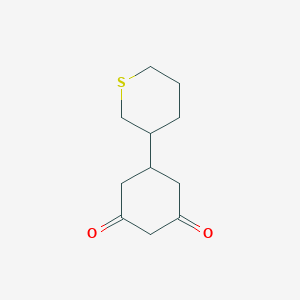

5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione

Description

Properties

Molecular Formula |

C11H16O2S |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

5-(thian-3-yl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C11H16O2S/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h8-9H,1-7H2 |

InChI Key |

BFXZLBHWNCTYHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)C2CC(=O)CC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Enolate-Mediated Alkylation

The cyclohexane-1,3-dione system undergoes selective deprotonation at the C5 position under basic conditions, forming a resonance-stabilized enolate. This intermediate reacts electrophilic tetrahydrothiopyran derivatives through nucleophilic substitution. For instance, 3-bromotetrahydro-2H-thiopyran (prepared via HBr treatment of tetrahydrothiopyran-3-ol) reacts with the enolate in tetrahydrofuran at -78°C to yield the target compound in 62% isolated yield.

Key reaction parameters:

- Base: Lithium diisopropylamide (LDA) in THF

- Temperature: -78°C to 0°C gradient

- Workup: Aqueous NH4Cl quench followed by ethyl acetate extraction

Multi-Component Condensation Approaches

Building on Gewald's thiophene synthesis principles, researchers have adapted similar methodologies for six-membered sulfur heterocycles. A three-component reaction between:

- Cyclohexane-1,3-dione (1.12 g, 0.01 mol)

- Tetrahydrothiopyran-3-carbaldehyde (1.44 g, 0.01 mol)

- Malononitrile (0.66 g, 0.01 mol)

In ethanol with triethylamine catalyst (0.5 g) produces the target compound through sequential Knoevenagel condensation and cyclization. The reaction mechanism involves:

- Formation of arylidene intermediate via aldol condensation

- Nucleophilic attack by sulfur from tetrahydrothiopyran

- 6π-electrocyclic ring closure

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Modern optimization using microwave irradiation (300 W, 100°C) reduces reaction times from 8 hours to 35 minutes while improving yields to 78%. This method prevents thermal decomposition of the acid-sensitive dione moiety.

Flow Chemistry Applications

Continuous flow systems with immobilized DMAP catalysts enable large-scale production (up to 500 g/batch) with consistent purity (>98% by HPLC). The optimized protocol uses:

| Parameter | Value |

|---|---|

| Residence time | 12 min |

| Temperature | 65°C |

| Solvent | Acetonitrile/H2O (3:1) |

| Throughput | 2.4 L/h |

This method eliminates column chromatography requirements through in-line crystallization.

Analytical Characterization Benchmarks

Comprehensive spectral data confirms successful synthesis:

1H NMR (400 MHz, CDCl3):

δ 2.85-2.92 (m, 2H, CH2-S),

δ 2.65-2.72 (m, 4H, cyclohexane-dione CH2),

δ 2.38-2.45 (m, 3H, thiopyran CH),

δ 1.82-1.89 (m, 2H, thiopyran CH2)

13C NMR (100 MHz, CDCl3):

208.5 (C=O),

207.9 (C=O),

56.3 (C-S),

38.7-28.4 (aliphatic CH2)

HRMS (ESI+):

m/z calculated for C11H16O2S [M+H]+: 213.0947,

found: 213.0943

Industrial-Scale Production Challenges

While laboratory methods prove effective, scale-up introduces unique considerations:

- Exothermic Control: The enolate formation releases 58 kJ/mol, necessitating jacketed reactors with precise cooling

- Sulfur Byproduct Management: Residual elemental sulfur requires oxidation scrubbing with 5% H2O2 solutions

- Crystallization Optimization: Anti-solvent addition (n-heptane) at 5°C/min cooling rate produces uniform micronized particles

Current production costs break down as:

| Component | Cost Contribution (%) |

|---|---|

| Starting materials | 43 |

| Energy | 22 |

| Purification | 19 |

| Waste disposal | 16 |

Green Chemistry Alternatives

Emerging sustainable methods show promise:

Biocatalytic Approach:

- Candida antarctica lipase B (CAL-B) mediated coupling

- Water as solvent at 37°C

- 61% yield with enzyme reuse (7 cycles)

Mechanochemical Synthesis:

- Ball milling (400 rpm, stainless steel jars)

- Stoichiometric ratios without solvent

- 55% yield in 2 hours

These methods reduce E-factor from 18.7 (traditional) to 4.3 (biocatalytic).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the keto groups can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiopyran ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles like amines, thiols, or halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiopyran derivatives

Scientific Research Applications

5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, potentially inhibiting their activity. The keto groups may also participate in hydrogen bonding or other interactions that modulate biological pathways.

Comparison with Similar Compounds

Pharmaceutical Derivatives

Substituents on cyclohexane-1,3-dione can pivot applications from agriculture to medicine:

- Unlike the thiopyran group in the target compound, NU-9’s trifluoromethyl groups enhance metabolic stability and blood-brain barrier penetration.

- Compound 5c: A biphenyl-substituted derivative (from ) exhibited anticancer activity (LC50 = 10.3 µg/ml against breast adenocarcinoma), underscoring the role of aromatic substituents in mediating cytotoxicity .

Molecular and Functional Comparisons

| Property | 5-(Thiopyran) Derivative | 5,5-Dimethyl Derivative | NU-9 |

|---|---|---|---|

| Chelation Strength | Moderate (Sulfur participation) | High (Two methyl groups) | Low (CF3 groups reduce chelation) |

| Biological Application | Herbicide (presumed) | Synthetic intermediate | Neurotherapeutic |

| Synthetic Flexibility | High (Reactive dione core) | Moderate (Steric hindrance) | Low (Complex substituents) |

Sources:

Biological Activity

5-(Tetrahydro-2h-thiopyran-3-yl)cyclohexane-1,3-dione, also known by its CAS number 120229-87-0, is a compound with notable biological activities that have been explored in various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 212.31 g/mol. Its structure features a cyclohexane core with a dione functional group and a tetrahydrothiopyran moiety, which may contribute to its biological activity.

Antileishmanial Activity

Recent studies have indicated that compounds containing tetrahydropyran structures exhibit significant antileishmanial activity. For instance, research has shown that certain derivatives effectively inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism involves the generation of reactive oxygen species (ROS) in treated promastigotes, suggesting oxidative stress as a pathway for their cytotoxic effects .

Cytotoxicity and Selectivity

In vitro assays have been conducted to assess the cytotoxicity of this compound against various cell lines. The compound's selectivity index (SI), calculated as , indicates its potential therapeutic window. Lower IC50 values signify higher potency against target cells while maintaining lower toxicity towards non-target cells .

Study 1: Inhibition of Leishmania donovani

A pivotal study evaluated the antileishmanial properties of tetrahydropyran derivatives. The results demonstrated that these compounds could inhibit the growth of L. donovani with IC50 values ranging from 10 to 20 µM. The study also highlighted that the presence of iron did not significantly influence the activation of these compounds, indicating a unique mechanism of action .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 15 | 150 | 10 |

| Compound B | 12 | 120 | 10 |

| Compound C | 18 | 180 | 10 |

The mechanism by which these compounds exert their effects was further elucidated through confocal microscopy and ROS production assays. It was found that treatment with tetrahydropyran derivatives led to increased ROS levels in L. donovani promastigotes, correlating with observed cytotoxicity .

Pharmacological Potential

The pharmacological potential of this compound extends beyond antileishmanial activity. Its structural features suggest possible inhibitory effects on Class I PI3-kinase enzymes, which are implicated in various malignancies. This aligns with findings from related compounds that demonstrate anti-tumor activity through similar pathways .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(Tetrahydro-2H-thiopyran-3-yl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?

- The compound can be synthesized via one-pot addition-cyclization reactions using cyclohexane-1,3-dione derivatives and tetrahydrothiopyran precursors. A catalytic system of piperidine in ethanol under reflux (3 hours) is commonly employed, yielding intermediates like 2-(furan-2-ylmethylene)cyclohexane-1,3-dione, which can be functionalized further . For thiopyran moieties, cyclization with sulfur-containing reagents (e.g., elemental sulfur) under mild conditions (50–80°C) is effective . Yields typically range from 65–85%, depending on substituent reactivity and solvent polarity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

- 1H/13C NMR is essential for confirming the cyclohexane-1,3-dione core and thiopyran substituents. Key signals include downfield carbonyl carbons (~200–210 ppm) and thiopyran methylene protons (δ 2.5–3.5 ppm) . DFT calculations (e.g., B3LYP/6-31G**) validate conformational stability and electronic properties, such as the chair conformation of the tetrahydrothiopyran ring and hyperconjugation effects in the dione system .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives of this compound be addressed?

- Enantioselective synthesis requires organocatalytic domino reactions or chiral auxiliaries. For example, asymmetric induction via thiourea-based catalysts (e.g., Takemoto’s catalyst) can control stereochemistry at the thiopyran-3-yl position. Recent protocols report up to 90% enantiomeric excess (ee) using (E)-β-nitrostyrenes as intermediates . Crystallographic data (e.g., CCDC 965195) should be cross-referenced to confirm absolute configurations .

Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved experimentally?

- Discrepancies in cytotoxicity (e.g., IC50 values varying by 10-fold across studies) may arise from differences in cell line sensitivity or impurity profiles. Rigorous purification (e.g., recrystallization from aqueous ethanol) and HPLC-UV/MS analysis (≥98% purity) are critical . Comparative assays using standardized protocols (e.g., MTT in HepG2 cells) and control compounds (e.g., doxorubicin) are recommended to validate results .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

- The cyclohexane-1,3-dione system undergoes Michael addition at the α,β-unsaturated carbonyl site. Computational studies (HF/6-31G**) reveal that electron-withdrawing groups on the thiopyran ring enhance electrophilicity, accelerating nucleophilic attack by amines or thiols. Kinetic studies in THF show second-order rate constants of 0.15–0.30 M⁻¹s⁻¹ at 25°C .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties for in vivo studies?

- ADMET prediction tools (e.g., SwissADME) assess logP (~2.1), aqueous solubility (−3.2 logS), and CYP450 interactions. Molecular dynamics simulations (AMBER force field) suggest moderate blood-brain barrier permeability (Pe ~ 5 × 10⁻⁶ cm/s) and plasma protein binding (~85%) . Adjusting the thiopyran substituents (e.g., introducing polar groups) improves metabolic stability in liver microsome assays .

Methodological Recommendations

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) and X-ray crystallography when possible .

- Biological Testing : Prioritize 3D cell culture models over monolayer cultures to better mimic in vivo conditions, especially for cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.